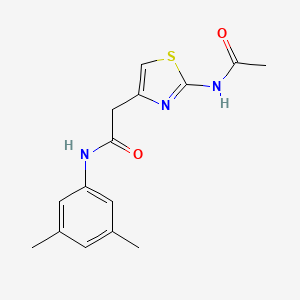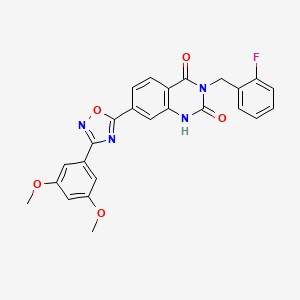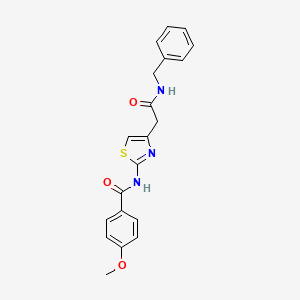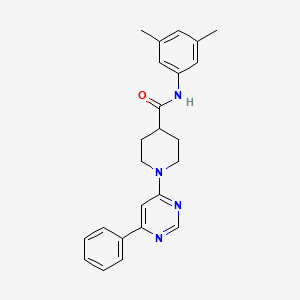![molecular formula C16H16FN7OS3 B11275208 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11275208.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an imidazotriazole ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The ethylsulfanyl group is then introduced via nucleophilic substitution.
The imidazotriazole ring is synthesized separately, often starting from 4-fluoroaniline, which undergoes diazotization followed by cyclization with hydrazine and subsequent functionalization to introduce the sulfanyl group. The final step involves coupling the two heterocyclic systems through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and automation could be employed to scale up the production while ensuring consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-CHLOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-BROMOPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the ethylsulfanyl group and the fluorophenyl group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C16H16FN7OS3 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16FN7OS3/c1-2-26-16-22-19-13(28-16)18-12(25)9-27-15-21-20-14-23(7-8-24(14)15)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,19,25) |
Clave InChI |
XKSVVAZURRFABG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275127.png)

![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}pyridazin-3(2H)-one](/img/structure/B11275135.png)
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11275138.png)
![N-(4-Acetylphenyl)-2-{[2-(furan-2-YL)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide](/img/structure/B11275140.png)
![1-(4-{[3-(Thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11275149.png)


![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11275174.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B11275181.png)

![2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11275198.png)
![N-(3-methylbutyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11275201.png)
